2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide: is a complex organic compound that features a combination of indole, methanesulfonyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced nitro derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The methanesulfonyl group can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-hydroxyphenyl)acetamide
- 2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility and reactivity, making it different from its analogs with other substituents.
Properties
Molecular Formula |
C24H21ClN2O4S |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN2O4S/c1-31-22-12-5-3-10-20(22)26-24(28)15-27-14-23(19-9-2-4-11-21(19)27)32(29,30)16-17-7-6-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
WCFRNICFPMQTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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